molecular formula C23H20ClFN2S B11513702 2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole

2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole

Cat. No.: B11513702
M. Wt: 410.9 g/mol
InChI Key: BITLLCOTYSXOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole core substituted with chlorobenzyl, fluorobenzyl, and dimethyl groups. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Substituents: The chlorobenzyl and fluorobenzyl groups can be introduced via nucleophilic substitution reactions. The sulfanyl group can be introduced by reacting the benzimidazole core with a suitable thiol reagent.

    Final Assembly: The final compound is obtained by coupling the substituted benzimidazole core with the desired substituents under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzimidazole core or the aromatic rings, leading to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole
  • 2-[(3-chlorobenzyl)sulfanyl]-1-(3-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole
  • 2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole

Uniqueness: The unique combination of substituents in this compound imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C23H20ClFN2S

Molecular Weight

410.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-1-[(2-fluorophenyl)methyl]-5,6-dimethylbenzimidazole

InChI

InChI=1S/C23H20ClFN2S/c1-15-10-21-22(11-16(15)2)27(13-18-7-3-4-9-20(18)25)23(26-21)28-14-17-6-5-8-19(24)12-17/h3-12H,13-14H2,1-2H3

InChI Key

BITLLCOTYSXOMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)SCC3=CC(=CC=C3)Cl)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.